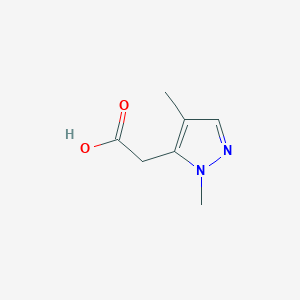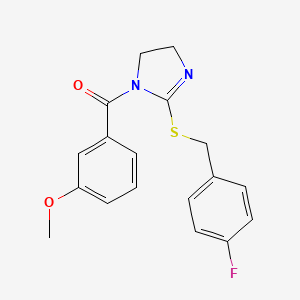
(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid” is a chemical compound with the CAS Number: 1071814-38-4 . It has a molecular weight of 154.17 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for a similar compound involves Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes .Molecular Structure Analysis
The molecular structure of “(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid” was verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
The reaction of acetylenedicarboxylic acids esters with 4,5-dihydro-1H-pyrazole-1-carbothioamides gives 2-(4,5-dihydro-1H-pyrazol-1-yl)-4H-1,3-thiazin-4-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid” include its ability to form miscible mixtures with both polar and non-polar compounds .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The pyridine-containing derivatives of 4,5-dihydro-1H-pyrazole exhibit antibacterial properties . Researchers have investigated their effectiveness against various bacterial strains, making them potential candidates for novel antimicrobial agents.
Antioxidant Properties
Studies have shown that 4,5-dihydro-1H-pyrazole derivatives possess antioxidant activity . These compounds may play a role in scavenging free radicals and protecting cells from oxidative stress.
Analgesic Effects
Certain 4,5-dihydro-1H-pyrazole derivatives exhibit analgesic properties . Researchers have explored their potential as pain-relieving agents, which could be valuable in managing chronic pain conditions.
Anti-Inflammatory Potential
Inflammation is a common factor in various diseases. Some 4,5-dihydro-1H-pyrazole derivatives have demonstrated anti-inflammatory effects . These compounds may modulate inflammatory pathways and contribute to therapeutic strategies.
Bioavailability Enhancement
The presence of a pyridine core in the molecule increases bioavailability . Researchers have explored modifications to enhance drug delivery and absorption.
Wirkmechanismus
Target of Action
It’s worth noting that pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
Compounds with a pyrazole core are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
It’s important to note that pyrazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, suggesting that they may have multiple cellular and molecular targets .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing face, hands, and any exposed skin thoroughly after handling .
Zukünftige Richtungen
While specific future directions for “(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid” are not mentioned, pyrazole derivatives are of significant interest due to their diverse pharmacological effects . They are considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Eigenschaften
IUPAC Name |
2-(2,4-dimethylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-8-9(2)6(5)3-7(10)11/h4H,3H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQRPUJVMKCTLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2390553.png)

![6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2390556.png)

![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2390558.png)

![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)

![4-[(E)-3-phenylprop-2-enyl]-N-propylpiperazine-1-carboxamide](/img/structure/B2390566.png)


![N-[2-(4-chlorophenyl)ethyl]-2-(methylthio)nicotinamide](/img/structure/B2390572.png)
![4-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2390573.png)
![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2390575.png)